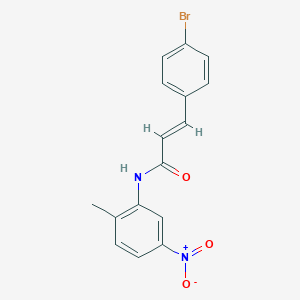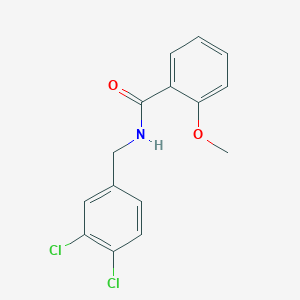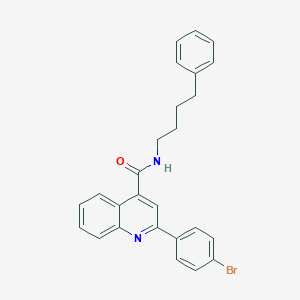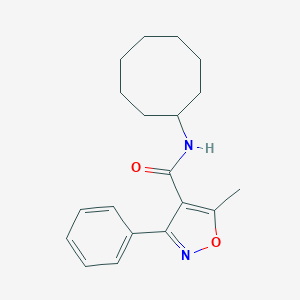![molecular formula C34H27Cl2N5O2S2 B330768 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330768.png)
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline backbone with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thienyl intermediates, followed by their coupling through amide bond formation. Common reagents used include thionyl chloride for chlorination and various amines for amide formation. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur at the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
- 2-(5-chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.
Propriétés
Formule moléculaire |
C34H27Cl2N5O2S2 |
|---|---|
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-N-[2-[4-[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H27Cl2N5O2S2/c35-31-11-9-29(44-31)27-19-23(21-5-1-3-7-25(21)38-27)33(42)37-13-14-40-15-17-41(18-16-40)34(43)24-20-28(30-10-12-32(36)45-30)39-26-8-4-2-6-22(24)26/h1-12,19-20H,13-18H2,(H,37,42) |
Clé InChI |
DYFKORLGSCKJFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
SMILES canonique |
C1CN(CCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B330689.png)


![N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide](/img/structure/B330695.png)
![Ethyl 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B330696.png)
![3-(4-fluorophenyl)-N-{3-{[3-(4-fluorophenyl)acryloyl]amino}-4-nitrophenyl}acrylamide](/img/structure/B330697.png)

![5-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B330700.png)

![[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](2-thienyl)methanone](/img/structure/B330703.png)
![2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-iodophenol](/img/structure/B330706.png)
![ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330707.png)
